
Acetic acid, sulfo-, 1-methyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S and a molecular weight of 192.12 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium (carbomethoxy)methane sulfonate can be synthesized through multiple routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10 to 50°C for about 2 hours . This reaction yields sodium (carbomethoxy)methane sulfonate with high efficiency.
Industrial Production Methods
In industrial settings, the production of sodium (carbomethoxy)methane sulfonate often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (carbomethoxy)methane sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonate salts.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted sulfonates, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium (carbomethoxy)methane sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, it is utilized in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium (carbomethoxy)methane sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form coordination bonds with metal ions and participate in hydrogen bonding and hydrophobic interactions. These interactions are crucial in its role as an enzyme inhibitor and in other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Sodium (carbomethoxy)methane sulfonate can be compared with other sulfonate compounds such as:
- Sodium diisobutyl sulfosuccinate
- Dioctyl sulfosuccinate sodium salt
- Sodium diamyl sulfosuccinate
Uniqueness
What sets sodium (carbomethoxy)methane sulfonate apart is its specific structure, which allows for unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound .
Eigenschaften
Molekularformel |
C3H6NaO5S |
|---|---|
Molekulargewicht |
177.13 g/mol |
InChI |
InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7); |
InChI-Schlüssel |
VKBOWQILEDQACA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
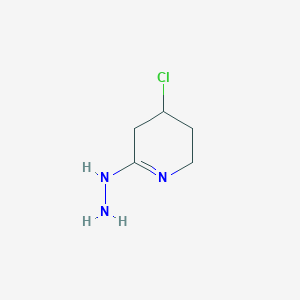
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
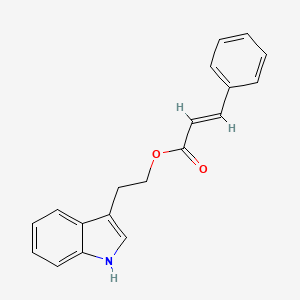
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)


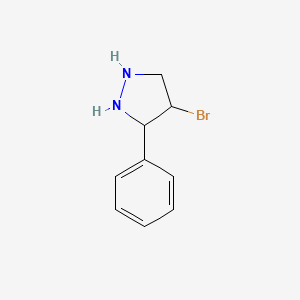
![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
![6-[[5-[2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-(methylcarbamoyl)pyridazin-3-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12360333.png)
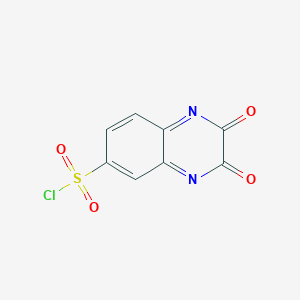
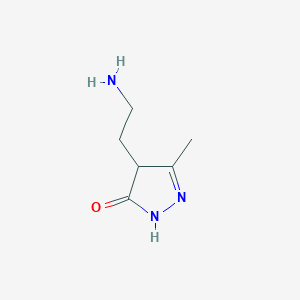
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
